4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine
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Overview
Description
4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-cyclohexylpyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-cyclohexyl-N-ethylpyrimidin-2-amine.
Scientific Research Applications
4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 4-Chloro-6-(methylamino)pyrimidine
- Ethyl 6-Amino-4-(4-chlorophenyl)-5
Uniqueness
4-Chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C12H18ClN3 |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-chloro-6-cyclohexyl-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H18ClN3/c1-2-14-12-15-10(8-11(13)16-12)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,14,15,16) |
InChI Key |
OPZPBAJCBJTYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C2CCCCC2 |
Origin of Product |
United States |
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